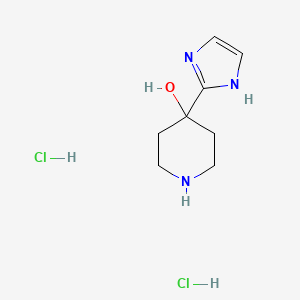
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety
Preparation Methods
The synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.
Amino nitrile synthesis: This involves the reaction of nitriles with ammonia or amines.
Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.
Chemical Reactions Analysis
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Major products formed from these reactions include imidazole derivatives, imidazolines, and various substituted imidazoles.
Scientific Research Applications
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride: This compound is an impurity of Bilastine and has similar structural features.
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine: This compound has a similar imidazole-piperidine structure and is used in various chemical applications.
2-(2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound has a complex structure with similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15Cl2N3O |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-8(1-3-9-4-2-8)7-10-5-6-11-7;;/h5-6,9,12H,1-4H2,(H,10,11);2*1H |
InChI Key |
PQDBEKJVCSADNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC=CN2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















